N-[(4-chlorophenyl)methyl]-N'-[2-(piperazin-1-yl)ethyl]ethanediamide
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Overview
Description
N-[(4-chlorophenyl)methyl]-N’-[2-(piperazin-1-yl)ethyl]ethanediamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a chlorophenyl group, a piperazine ring, and an ethanediamide backbone, making it a versatile molecule in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 4-chlorobenzyl chloride, piperazine, and ethylenediamine.
Step 1: The 4-chlorobenzyl chloride reacts with piperazine in the presence of a base such as sodium hydroxide to form N-(4-chlorobenzyl)piperazine.
Step 2: N-(4-chlorobenzyl)piperazine is then reacted with ethylenediamine under reflux conditions to yield N-[(4-chlorophenyl)methyl]-N’-[2-(piperazin-1-yl)ethyl]ethanediamide.
Reaction Conditions: The reactions are typically carried out in an organic solvent like ethanol or methanol, with temperatures ranging from 60°C to 80°C.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the chlorophenyl group, converting it to a phenyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dechlorinated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Ligand Design: Used as a precursor in the synthesis of ligands for coordination chemistry.
Catalysis: Acts as a catalyst or catalyst precursor in organic transformations.
Biology
Receptor Studies: Investigated for its binding affinity to various biological receptors, including dopamine and serotonin receptors.
Enzyme Inhibition: Studied as a potential inhibitor of specific enzymes involved in metabolic pathways.
Medicine
Drug Development: Explored as a lead compound in the development of pharmaceuticals targeting neurological disorders.
Antimicrobial Activity: Evaluated for its potential antimicrobial properties against various pathogens.
Industry
Polymer Science: Utilized in the synthesis of polymers with specific functional groups.
Material Science: Applied in the development of materials with unique electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with biological receptors and enzymes. It binds to the active sites of these targets, modulating their activity. For instance, its interaction with dopamine receptors can influence neurotransmission, making it a candidate for neurological research.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzyl)piperazine: Shares the chlorobenzyl and piperazine moieties but lacks the ethanediamide backbone.
N-(4-chlorophenyl)piperazine: Similar structure but without the additional ethylenediamine linkage.
N-(4-chlorophenyl)ethanediamide: Contains the chlorophenyl and ethanediamide groups but lacks the piperazine ring.
Uniqueness
N-[(4-chlorophenyl)methyl]-N’-[2-(piperazin-1-yl)ethyl]ethanediamide is unique due to its combination of a chlorophenyl group, a piperazine ring, and an ethanediamide backbone. This structure provides a versatile framework for various chemical modifications and biological interactions, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
309733-40-2 |
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Molecular Formula |
C15H21ClN4O2 |
Molecular Weight |
324.8 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.